molecular formula C11H9O6- B13403469 2-(2-Carboxyethoxycarbonyl)benzoate

2-(2-Carboxyethoxycarbonyl)benzoate

Cat. No.: B13403469
M. Wt: 237.18 g/mol
InChI Key: OSXPVFSMSBQPBU-UHFFFAOYSA-M
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Description

2-(2-Carboxyethoxycarbonyl)benzoate is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a benzoate group attached to a carboxyethoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethoxycarbonyl)benzoate typically involves the esterification of benzoic acid derivatives with ethylene glycol, followed by carboxylation. One common method is the Schotten-Baumann reaction, where benzoic acid is reacted with ethylene glycol in the presence of a base such as sodium hydroxide and a catalyst like benzoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethoxycarbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-(2-Carboxyethoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler carboxylic acid derivative with similar reactivity.

    Ethyl Benzoate: An ester of benzoic acid with ethyl alcohol, used in similar applications.

    Methyl Benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.

Uniqueness

2-(2-Carboxyethoxycarbonyl)benzoate is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H9O6-

Molecular Weight

237.18 g/mol

IUPAC Name

2-(2-carboxyethoxycarbonyl)benzoate

InChI

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1

InChI Key

OSXPVFSMSBQPBU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O

Origin of Product

United States

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